molecular formula C13H9ClN2O4 B3048324 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide CAS No. 16398-07-5

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Cat. No.: B3048324
CAS No.: 16398-07-5
M. Wt: 292.67 g/mol
InChI Key: HTQVWBZQPVLATM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Hydroxylation: The nitrated product is then subjected to hydroxylation, where a hydroxy group is introduced at the 2-position of the phenyl ring. This can be achieved using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Amidation: The final step involves the formation of the amide bond by reacting the hydroxylated nitro compound with 2-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane.

Major Products

    Reduction: 2-chloro-N-(2-hydroxyphenyl)-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzaldehyde.

Scientific Research Applications

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Uniqueness

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyphenyl group on the benzamide core This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQVWBZQPVLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401768
Record name 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16398-07-5
Record name 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-nitro-benzoyl chloride in 60 mL of diethyl ether was added to an ice-cooled mixture of o-aminophenol (5.4 g) and sodium bicarbonate (8.3 g), water (36 mL) and ether (20 mL) over a period of 1 hour. The mixture was allowed to warm to room temperature and stirred overnight. The precipitate was filtered and washed sequentially with water (3×100 mL), 2N HCl (3×100 mL) and diethyl ether (3×50 mL). Yield 11.2 g (77%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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